molecular formula C7H5IN2O B582438 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1260381-60-9

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B582438
CAS No.: 1260381-60-9
M. Wt: 260.034
InChI Key: BWQVIOZKQFGOLU-UHFFFAOYSA-N
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Description

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H5IN2.

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit human neutrophil elastase, a potent protease involved in a variety of pathologies affecting the respiratory system . The mechanism of action involves the interaction of bulky and/or lipophilic substituents at position 5 with the large pocket of the enzyme site, allowing Michaelis complex formation .

Safety and Hazards

The safety information available indicates that 6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word “Warning” and the hazard statement H302 .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further modifications to enhance their inhibitory activity against human neutrophil elastase . Additionally, these compounds could be explored for their potential in the treatment of inflammatory diseases, especially pulmonary pathologies .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets, making this compound particularly interesting for medicinal chemistry research .

Properties

IUPAC Name

6-iodo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQVIOZKQFGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232010
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-60-9
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260381-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-6-iodo-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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